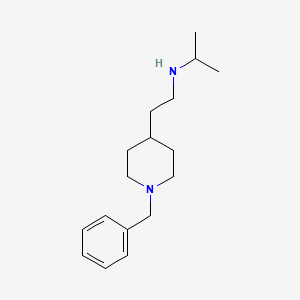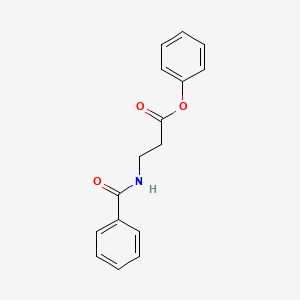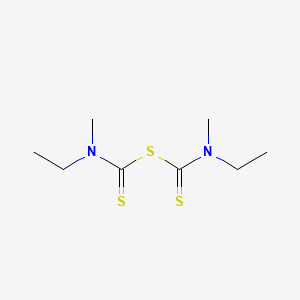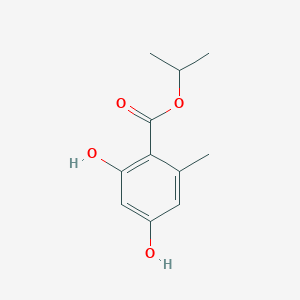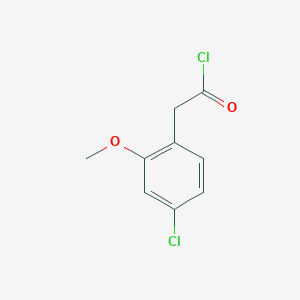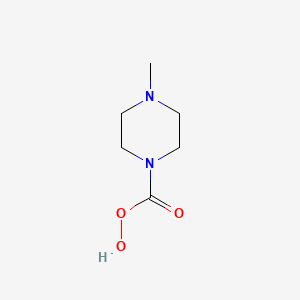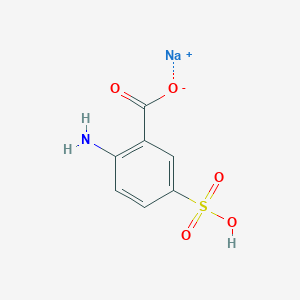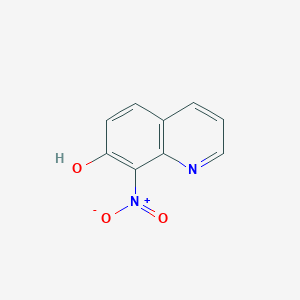
8-nitroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a nitro group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinolin-7-ol typically involves the nitration of quinoline derivatives. One common method is the nitration of 7-hydroxyquinoline using nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 8-aminoquinolin-7-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 8-Aminoquinolin-7-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroquinolin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 8-nitroquinolin-7-ol is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent processes in microorganisms.
Anticancer Activity: It inhibits enzymes such as methionine aminopeptidase, which are involved in angiogenesis and tumor growth.
Redox Activity: The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar to 8-nitroquinolin-7-ol but lacks the nitro group.
Nitroxoline: A derivative with a nitro group at the 5th position and a hydroxyl group at the 8th position.
Uniqueness: this compound is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitroquinolin-7-ol |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-3-6-2-1-5-10-8(6)9(7)11(13)14/h1-5,12H |
InChI Key |
KPTTVUDUBTYPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



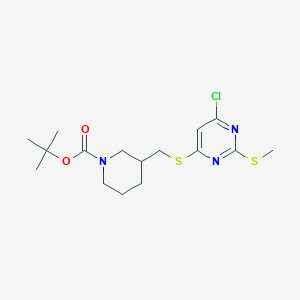
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

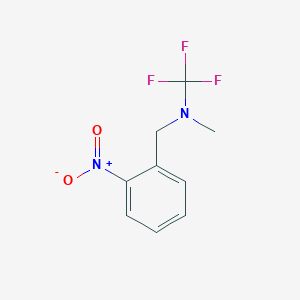
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
